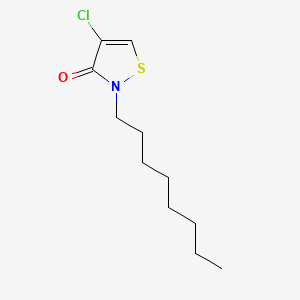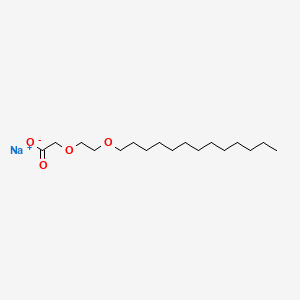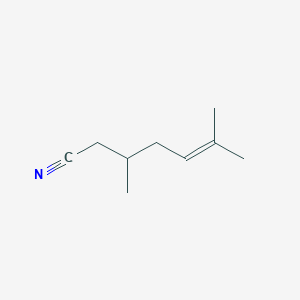![molecular formula C7H8KN3O3S2 B13764111 Benzenesulfonic acid, 4-[2-(aminothioxomethyl)hydrazino]-, monopotassium salt CAS No. 68025-19-4](/img/structure/B13764111.png)
Benzenesulfonic acid, 4-[2-(aminothioxomethyl)hydrazino]-, monopotassium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonic acid, 4-[2-(aminothioxomethyl)hydrazino]-, monopotassium salt is a chemical compound with the molecular formula C7H8N3O3S2.K. It is known for its unique structure, which includes a benzenesulfonic acid moiety and an aminothioxomethyl hydrazino group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 4-[2-(aminothioxomethyl)hydrazino]-, monopotassium salt typically involves the reaction of benzenesulfonic acid derivatives with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the optimal yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and advanced purification techniques. The process is designed to maximize efficiency and minimize waste, ensuring a consistent supply of high-quality product for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonic acid, 4-[2-(aminothioxomethyl)hydrazino]-, monopotassium salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted benzenesulfonic acid compounds. These products have diverse applications in chemical synthesis and research.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonic acid, 4-[2-(aminothioxomethyl)hydrazino]-, monopotassium salt is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activity.
Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of benzenesulfonic acid, 4-[2-(aminothioxomethyl)hydrazino]-, monopotassium salt involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other benzenesulfonic acid derivatives and hydrazine derivatives, such as:
- Benzenesulfonic acid, 4-[2-(methylthioxomethyl)hydrazino]-, monopotassium salt
- Benzenesulfonic acid, 4-[2-(aminomethyl)hydrazino]-, monopotassium salt
Uniqueness
Benzenesulfonic acid, 4-[2-(aminothioxomethyl)hydrazino]-, monopotassium salt is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
68025-19-4 |
|---|---|
Molekularformel |
C7H8KN3O3S2 |
Molekulargewicht |
285.4 g/mol |
IUPAC-Name |
potassium;4-(2-carbamothioylhydrazinyl)benzenesulfonate |
InChI |
InChI=1S/C7H9N3O3S2.K/c8-7(14)10-9-5-1-3-6(4-2-5)15(11,12)13;/h1-4,9H,(H3,8,10,14)(H,11,12,13);/q;+1/p-1 |
InChI-Schlüssel |
ZSSVNCUIOBJFPJ-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=CC=C1NNC(=S)N)S(=O)(=O)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Benzenamine, 4,4'-[[(4-methylphenyl)sulfonyl]methylene]bis[N,N-dimethyl-](/img/structure/B13764054.png)
![2-Naphthalenesulfonic acid, 6-amino-5-[(2,5-dichlorophenyl)azo]-4-hydroxy-, monosodium salt](/img/structure/B13764066.png)
![N,N-diethylspiro[2H-1-benzopyran-2,3'-[3H]naphtho[2,1-b]pyran]-7-amine](/img/structure/B13764070.png)

![Pyridoxin-4,5-dimethylenedisulfid hydrochlorid [German]](/img/structure/B13764082.png)



